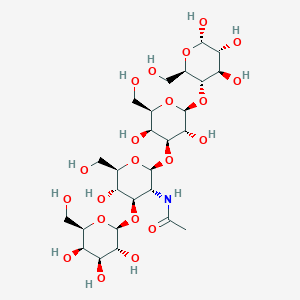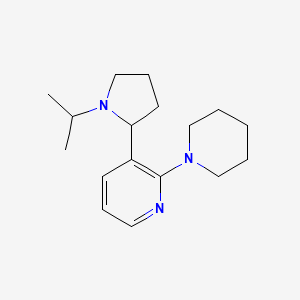![molecular formula C23H30N2O2 B11826147 ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)
ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate typically involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3. This reaction proceeds with high diastereoselectivity to produce the desired aziridine carboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted amines
Aplicaciones Científicas De Investigación
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate exerts its effects is primarily through interactions with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylaziridine: A simpler aziridine compound with similar reactivity but lacking the complex spirocyclic structure.
Azetidine: Another nitrogen-containing ring compound, but with a four-membered ring instead of three.
Uniqueness
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate is unique due to its spirocyclic structure and the presence of both aziridine and indole moieties. This combination of structural features imparts unique chemical and biological properties that are not observed in simpler aziridine or azetidine compounds .
Propiedades
Fórmula molecular |
C23H30N2O2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
ethyl (1S,3aS,5aR,9bR)-3-benzylspiro[2,3a,4,5,6,7,8,9b-octahydrobenzo[e]indole-1,2'-aziridine]-5a-carboxylate |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-21(26)22-12-7-6-10-18(22)20-19(11-13-22)25(16-23(20)15-24-23)14-17-8-4-3-5-9-17/h3-5,8-10,19-20,24H,2,6-7,11-16H2,1H3/t19-,20+,22+,23-/m0/s1 |
Clave InChI |
DNEGZZADIYMQMY-JVSAHFFESA-N |
SMILES isomérico |
CCOC(=O)[C@@]12CCCC=C1[C@@H]3[C@H](CC2)N(C[C@@]34CN4)CC5=CC=CC=C5 |
SMILES canónico |
CCOC(=O)C12CCCC=C1C3C(CC2)N(CC34CN4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




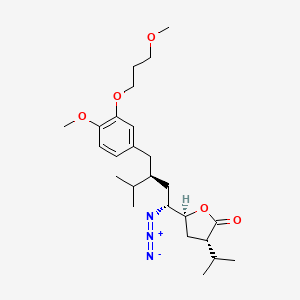
![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)

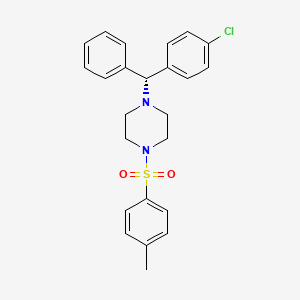
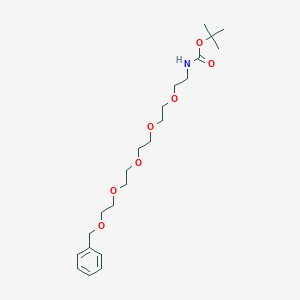
![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)
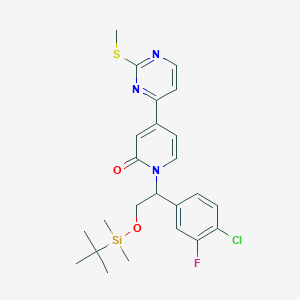
![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)


